![molecular formula C15H26N2O B5154514 N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine](/img/structure/B5154514.png)
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of α7 nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological processes.
Wirkmechanismus
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine acts as an agonist of α7 nAChRs, which are ligand-gated ion channels that are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation.
Biochemical and Physiological Effects
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects. The compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its specificity for α7 nAChRs, which allows for the targeted modulation of these receptors. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its relatively low potency compared to other α7 nAChR agonists. This can make it challenging to achieve the desired therapeutic effects at lower doses.
Zukünftige Richtungen
There are several potential future directions for the study of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the potential use of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine may have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.
Conclusion
In conclusion, N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is a compound that has been extensively studied for its potential therapeutic applications. The compound acts as an agonist of α7 nAChRs, which are involved in various cognitive processes and have anti-inflammatory and neuroprotective effects. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has potential applications in the treatment of neurodegenerative and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine and to optimize its pharmacological properties.
Synthesemethoden
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with diethylamine, followed by the addition of N-methyl-1,2-ethanediamine. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound is known to modulate the activity of α7 nAChRs, which are involved in various cognitive processes such as learning and memory. N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has also been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-[(4-methoxyphenyl)methyl]-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-7-9-15(18-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBNTUUDDWGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.